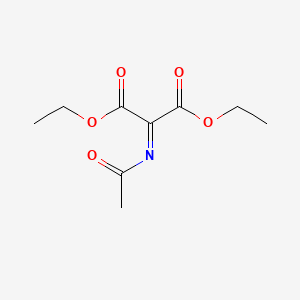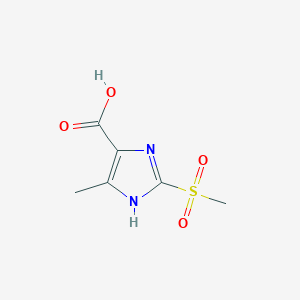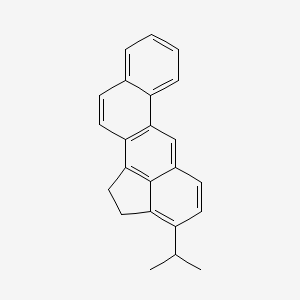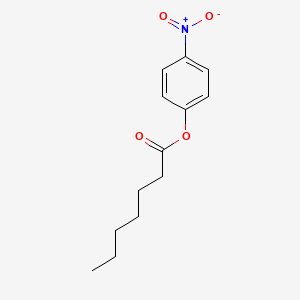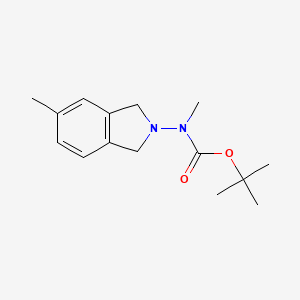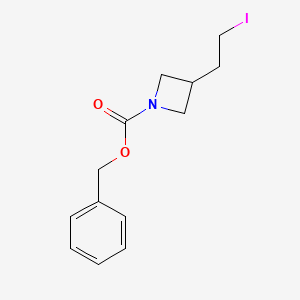
2,6-Bis(picrylazo)-3,5-dinitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(picrylazo)-3,5-dinitropyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro and azo groups attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(picrylazo)-3,5-dinitropyridine typically involves the reaction of 2,6-dinitropyridine with picryl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including nitration, diazotization, and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by coupling reactions. The use of advanced techniques and equipment ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(picrylazo)-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro and azo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amines, and other organic compounds with modified functional groups.
Applications De Recherche Scientifique
2,6-Bis(picrylazo)-3,5-dinitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(picrylazo)-3,5-dinitropyridine involves its interaction with various molecular targets and pathways. The compound’s nitro and azo groups play a crucial role in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used as a chelating agent in various applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Studied for its spin crossover properties in coordination compounds.
Uniqueness: 2,6-Bis(picrylazo)-3,5-dinitropyridine stands out due to its unique combination of nitro and azo groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
55106-96-2 |
|---|---|
Formule moléculaire |
C17H5N13O16 |
Poids moléculaire |
647.3 g/mol |
Nom IUPAC |
[3,5-dinitro-6-[(2,4,6-trinitrophenyl)diazenyl]pyridin-2-yl]-(2,4,6-trinitrophenyl)diazene |
InChI |
InChI=1S/C17H5N13O16/c31-23(32)6-1-8(25(35)36)14(9(2-6)26(37)38)19-21-16-12(29(43)44)5-13(30(45)46)17(18-16)22-20-15-10(27(39)40)3-7(24(33)34)4-11(15)28(41)42/h1-5H |
Clé InChI |
BBVWILOPQSPUHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C(=N2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


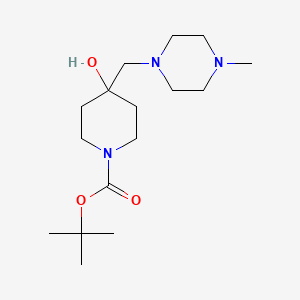
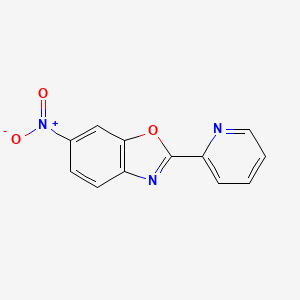

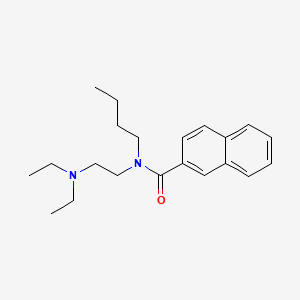
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)

